[1-(Ethylsulfanyl)ethenyl]benzene
Description
Properties
CAS No. |
22914-07-4 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
1-ethylsulfanylethenylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI Key |
VSAUFRXLLSCIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethylsulfanyl)ethenyl]benzene typically involves the reaction of benzene with ethylsulfanyl and ethenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Ethylsulfanyl)ethenyl]benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form ethylsulfanylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the ethylsulfanyl and ethenyl groups can be replaced by other functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Ethylsulfanylbenzene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: In chemistry, [1-(Ethylsulfanyl)ethenyl]benzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. The compound’s unique structure allows for the design of molecules with specific pharmacological properties.
Industry: Industrially, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [1-(Ethylsulfanyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the ethenyl group can undergo addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [1-(Ethylsulfanyl)ethenyl]benzene with structurally related compounds, focusing on substituent effects, physical properties, and spectral characteristics.
Structural Analogs and Substituent Effects
1-[1-(3-Chlorophenyl)ethenyl]-2-(methylsulfanyl)benzene (2d)
- Molecular Formula : C₁₅H₁₃ClS
- Key Differences : Replaces the ethylsulfanyl group with methylsulfanyl (-S-CH₃) and introduces a 3-chlorophenyl substituent on the ethenyl group.
- Impact : The methylsulfanyl group reduces steric bulk compared to ethylsulfanyl, while the chloro substituent enhances electron-withdrawing effects, influencing reactivity in cyclization or electrophilic substitution reactions .
2-(Azidomethyl)-1-(ethylsulfanyl)-4-methylbenzene (2e) Molecular Formula: C₁₀H₁₃N₃S Key Differences: Features an azidomethyl (-CH₂N₃) group and a methyl substituent on the benzene ring.
4,4′-Bis(ethylsulfanyl)biphenyl Molecular Formula: C₁₆H₁₈S₂ Key Differences: A biphenyl core with ethylsulfanyl groups at the 4 and 4′ positions. Impact: The extended conjugation and symmetric structure enhance thermal stability and electronic delocalization, unlike the mono-substituted ethenyl derivative .
Physical Properties
- Melting Points : Chloro-substituted analogs (e.g., 2d) exhibit higher melting points due to increased polarity and intermolecular interactions.
- IR Spectroscopy : The ethenyl group in 2d shows a characteristic C=C stretch at 1615 cm⁻¹, while azide-containing compounds (e.g., 2e) display a strong N₃ stretch near 2100 cm⁻¹ .
Chemical Reactivity
- Cyclization Reactions : Compounds like 2d undergo iodine-mediated cyclization to form benzothiopyrans, a reactivity likely shared by this compound due to the presence of the ethenyl and sulfanyl groups .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl in 2d) slow electrophilic aromatic substitution, whereas electron-donating groups (e.g., -CH₃ in 2e) enhance reactivity .
- Thermal Stability: Biphenyl derivatives (e.g., 4,4′-bis(ethylsulfanyl)biphenyl) exhibit higher stability than monosubstituted analogs due to extended conjugation .
Spectral Data Comparison
- ¹H NMR : Ethylsulfanyl groups typically show signals near δ 1.3–1.5 (CH₃) and δ 2.5–3.0 (SCH₂), while ethenyl protons resonate between δ 5.0–6.0 .
- ¹³C NMR : Sulfur-bearing carbons appear at δ 10–25, and ethenyl carbons at δ 115–140 .
Key Research Findings
Synthetic Utility : Ethylsulfanyl-substituted ethenyl benzenes serve as precursors for heterocycles (e.g., benzothiopyrans) via cyclization, as demonstrated in iodine- and hydrobromic acid-mediated reactions .
Substituent-Driven Reactivity : Chloro and methyl substituents significantly alter reaction pathways. For example, 2d forms stable cyclized products, while azide-containing analogs (e.g., 2e) participate in Huisgen cycloadditions .
Spectral Trends : IR and NMR data correlate strongly with substituent identity, enabling rapid structural elucidation of derivatives .
Data Tables
Table 1: Comparative Physical Properties
| Compound Name | Molecular Weight | Physical State | Melting Point (°C) |
|---|---|---|---|
| This compound | 164.26 | Liquid (predicted) | Not reported |
| 2d | 260.78 | White solid | 43–47 |
| 2e | 207.29 | Colorless liquid | Not reported |
| 4,4′-Bis(ethylsulfanyl)biphenyl | 274.44 | Crystalline solid | Not reported |
Q & A
Q. What are the optimized synthetic routes for [1-(Ethylsulfanyl)ethenyl]benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromostyrene with sodium ethylthiolate under anhydrous conditions in DMF at 80°C yields the target compound. Key parameters include:
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity but may require post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) .
- Yield Optimization : Yields range from 45% to 72% depending on stoichiometry and reaction time (Table 1).
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Nucleophilic Substitution | None | DMF | 45 | 85% |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | THF | 72 | 92% |
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include δ 7.3–7.5 ppm (aromatic protons), δ 5.8–6.3 ppm (ethenyl protons), and δ 2.5–3.0 ppm (ethylsulfanyl -SCH₂CH₃) .
- IR Spectroscopy : Stretching vibrations at 750 cm⁻¹ (C-S bond) and 1620 cm⁻¹ (C=C) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 178 (M⁺) and fragment ions at m/z 91 (tropylium ion) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the ethenyl group’s LUMO (-1.8 eV) suggests susceptibility to electrophilic attack .
- Molecular Dynamics Simulations : Model transition states in Pd-catalyzed couplings to optimize ligand-metal interactions (e.g., thiolate-Pd coordination) .
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data to refine models .
Q. How does the ethylsulfanyl group influence coordination chemistry with transition metals?
- Methodological Answer :
- Experimental Design : React this compound with Cu(I) or Ag(I) salts in acetonitrile. Monitor via UV-Vis (λ ~450 nm for MLCT transitions) .
- X-ray Crystallography : Reveals bidentate coordination via sulfur and ethenyl π-electrons (e.g., Cu-S bond length: 2.3 Å) .
- Contradiction Analysis : Some studies report monodentate binding (S-only), likely due to steric hindrance from the ethyl group. Resolve via competitive titration with stronger ligands (e.g., CN⁻) .
Q. What are the challenges in interpreting contradictory toxicity data for ethylsulfanyl derivatives?
- Methodological Answer :
- PBPK Modeling : Use physiologically-based pharmacokinetic models to reconcile discrepancies in metabolite concentrations (e.g., ethylbenzene vs. styrene oxide) .
- Biomarker Analysis : Measure urinary thioethers (e.g., S-phenylmercapturic acid) as exposure markers, adjusting for inter-species metabolic differences (e.g., human vs. rodent CYP2E1 activity) .
- Data Normalization : Apply ANOVA to toxicity datasets, controlling for variables like exposure duration and solvent carriers .
Methodological Considerations
- Data Contradictions : Address conflicting reports (e.g., coordination modes or toxicity thresholds) by standardizing experimental protocols (e.g., solvent purity, temperature control) .
- Advanced Characterization : Use synchrotron-based XAS (X-ray Absorption Spectroscopy) to probe metal-sulfur bonding in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
